PAR2 (1-6) amide (human) (trifluoroacetate salt)
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Overview
Description
PAR2 (1-6) amide (human) (trifluoroacetate salt) is a synthetic peptide agonist of proteinase-activated receptor 2 (PAR2). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR2 and is used in various cellular assays to study the functions and mechanisms of PAR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
PAR2 (1-6) amide (human) (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
While specific industrial production methods for PAR2 (1-6) amide (human) (trifluoroacetate salt) are not detailed, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
PAR2 (1-6) amide (human) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of PAR2 (1-6) amide involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out in anhydrous solvents like DMF or DCM .
Major Products Formed
The major product formed is the desired peptide sequence, PAR2 (1-6) amide (human) (trifluoroacetate salt), with high purity and yield .
Scientific Research Applications
PAR2 (1-6) amide (human) (trifluoroacetate salt) has several scientific research applications:
Mechanism of Action
PAR2 (1-6) amide (human) (trifluoroacetate salt) exerts its effects by binding to and activating proteinase-activated receptor 2 (PAR2). This activation triggers intracellular signaling pathways, leading to various cellular responses such as calcium mobilization, superoxide production, and degranulation . The molecular targets include NCTC 2544 cells expressing human PAR2 .
Comparison with Similar Compounds
Similar Compounds
PAR2 (1-6) amide (mouse, rat) trifluoroacetate salt: Similar peptide agonist used in rodent models.
SLIGRL-NH2: Another PAR2 agonist with a slightly different peptide sequence.
Uniqueness
PAR2 (1-6) amide (human) (trifluoroacetate salt) is unique due to its specific sequence corresponding to human PAR2, making it highly relevant for studies involving human cellular models .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTZARICKSBEFA-HZIHITNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55F3N8O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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